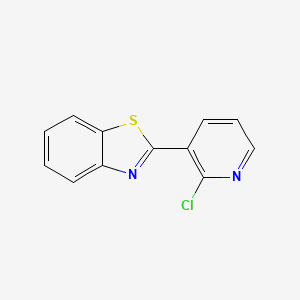

2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and dynamic field of study, forming the backbone of numerous developments in pharmaceuticals, agrochemicals, and material science. Compounds containing nitrogen and sulfur heteroatoms are of particular interest due to their diverse biological activities and unique physicochemical properties. 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole is a prime example of a molecule that combines two distinct heterocyclic systems, leading to a hybrid structure with potential for novel applications. The study of such hybrid molecules is a significant trend in modern chemical research, as it allows for the exploration of synergistic effects between different pharmacophores or functional moieties.

Overview of Benzothiazole (B30560) and Pyridine (B92270) Scaffolds in Modern Chemical Research

The benzothiazole moiety, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. It is a key component in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. The planarity and aromaticity of the benzothiazole ring system allow it to interact with various biological targets.

Similarly, the pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in the development of pharmaceuticals and agrochemicals. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in molecular design. The combination of the benzothiazole and pyridine scaffolds in a single molecule, as seen in this compound, creates a unique electronic and steric profile that is of considerable interest to researchers.

Historical Trajectories and Current Research Landscape of the Compound

While the parent benzothiazole and pyridine scaffolds have long and rich histories in chemical research, the specific compound this compound appears to be a more recent subject of investigation, primarily situated within the context of chemical building blocks for drug discovery and materials science. Its availability from commercial suppliers indicates its utility in synthetic chemistry.

The general synthetic strategy for preparing 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with a corresponding carboxylic acid or aldehyde. In the case of this compound, this would likely involve the reaction of 2-aminothiophenol with 2-chloronicotinic acid or a derivative thereof. Research on closely related benzothiazole-pyridine hybrids has explored their potential as anticancer, antimicrobial, and antiviral agents. However, specific and detailed research findings published in peer-reviewed literature focusing exclusively on this compound are limited, suggesting that its full potential is still under exploration.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 339112-40-2 | researchgate.netnih.gov |

| Molecular Formula | C₁₂H₇ClN₂S | researchgate.net |

| Molecular Weight | 246.72 g/mol | researchgate.net |

| Melting Point | 110-112 °C | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-chloropyridin-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQMMNGDIRTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Diverse Synthetic Routes to 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole

The construction of the target molecule can be approached through various synthetic strategies, each with its own set of advantages and limitations. These methods include the formation of the benzothiazole (B30560) ring via cyclization, the attachment of the pyridinyl group through cross-coupling reactions, and the use of multi-component reactions to assemble the molecule in a single step.

Cyclization Reactions for Benzothiazole Ring Formation

A cornerstone in the synthesis of 2-substituted benzothiazoles is the cyclization reaction involving 2-aminothiophenol (B119425) as a key precursor. This method relies on the condensation of 2-aminothiophenol with a suitable electrophilic partner, which in the case of this compound, would be a derivative of 2-chloronicotinic acid.

One of the most direct methods involves the reaction of 2-aminothiophenol with 2-chloronicotinoyl chloride. nih.gov The acyl chloride acts as a highly reactive electrophile that readily acylates the amino group of 2-aminothiophenol. The resulting amide intermediate then undergoes an intramolecular cyclization and dehydration to form the benzothiazole ring. This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid byproduct.

Alternatively, 2-chloronicotinic acid itself can be condensed with 2-aminothiophenol. nih.gov This reaction typically requires a dehydrating agent or high temperatures to promote the formation of the amide bond and subsequent cyclization. Polyphosphoric acid (PPA) is a common reagent used for this type of condensation, as it acts as both a solvent and a dehydrating agent. nih.gov

The reaction of 2-aminothiophenols with various aldehydes, catalyzed by systems like H2O2/HCl, also provides a pathway to 2-substituted benzothiazoles with excellent yields. mdpi.com While not a direct route to the title compound without the corresponding aldehyde, this methodology highlights the versatility of 2-aminothiophenol in cyclization reactions.

| Reactants | Reagents/Catalysts | Conditions | Product | Yield | Reference |

| 2-Aminothiophenol, 2-Chloronicotinoyl chloride | - | - | This compound | - | nih.gov |

| 2-Aminothiophenol, 2-Chloronicotinic acid | Polyphosphoric acid (PPA) | High Temperature | This compound | - | nih.gov |

| 2-Aminothiophenol, Aromatic aldehydes | H2O2/HCl | Room Temperature | 2-Aryl-1,3-benzothiazoles | 85-94% | mdpi.com |

Cross-Coupling Strategies for Pyridinyl Attachment

Cross-coupling reactions offer a powerful alternative for the synthesis of this compound. These methods typically involve the formation of a carbon-carbon bond between a pre-formed benzothiazole ring and a pyridinyl derivative.

The Suzuki-Miyaura coupling is a prominent example, where a benzothiazole derivative bearing a leaving group (such as a halogen) at the 2-position is coupled with a pyridinylboronic acid or ester. For instance, 2-chlorobenzothiazole (B146242) could be coupled with (2-chloro-3-pyridinyl)boronic acid in the presence of a palladium catalyst and a base. youtube.com The efficiency of such couplings can be influenced by the choice of catalyst, ligands, base, and solvent. Ligand-free Suzuki coupling reactions have also been developed for sterically hindered substrates. researchgate.net

Another approach is the direct C-H arylation of benzothiazole with a suitable pyridinyl halide. This method avoids the pre-functionalization of the benzothiazole ring. Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been reported, suggesting the feasibility of a similar reaction with a chloropyridine derivative. rsc.org

| Benzothiazole Derivative | Pyridinyl Derivative | Catalyst System | Product | Reference |

| 2-Chlorobenzothiazole | (2-Chloro-3-pyridinyl)boronic acid | Pd catalyst, Base | This compound | youtube.com |

| Benzothiazole | 2-Chloro-3-halopyridine | Pd catalyst, Oxidant | This compound | rsc.org |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules by combining three or more reactants in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not widely documented, general MCRs for 2-heteroaryl-benzothiazoles have been developed.

For example, a three-component synthesis of 2-heteroaryl-benzothiazoles under metal-free conditions has been reported, which could potentially be adapted for the synthesis of the title compound. dntb.gov.ua Such a reaction might involve 2-aminothiophenol, an ortho-substituted aniline, and a suitable three-carbon component that incorporates the pyridinyl ring.

Catalytic Systems in the Synthesis of the Compound

Catalysis plays a pivotal role in the modern synthesis of this compound, enabling milder reaction conditions, higher yields, and greater selectivity. Both transition metal catalysis and organocatalysis have been employed in the synthesis of benzothiazole derivatives.

Transition Metal Catalysis for Bond Formation

Transition metals, particularly palladium and copper, are extensively used to catalyze the key bond-forming steps in the synthesis of 2-aryl and 2-heteroaryl benzothiazoles.

Palladium Catalysis: Palladium catalysts are central to Suzuki-Miyaura cross-coupling reactions for the attachment of the pyridinyl group. youtube.com Various palladium sources such as Pd(OAc)2 and Pd2(dba)3, often in combination with phosphine (B1218219) ligands like RuPhos and BrettPhos, are effective for C-N and C-C cross-coupling reactions involving halo-pyridines. nih.govnih.gov The choice of ligand is crucial for the success of the reaction, especially with challenging substrates.

Copper Catalysis: Copper catalysts offer a more economical alternative to palladium for certain transformations. Copper-catalyzed Ullmann-type reactions can be used for the formation of the C-S bond in the benzothiazole ring. For instance, the reaction of 2-haloanilines with dithiocarbamates can be catalyzed by copper species like CuO. acs.org

Nickel Catalysis: Nickel catalysts have also been employed for the synthesis of 2-aryl-benzothiazoles through the coupling of benzothiazoles with aryl sulfamates, providing a less expensive alternative to palladium. dntb.gov.uaresearchgate.net

| Catalyst | Reaction Type | Key Features | Reference(s) |

| Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Cross-Coupling (Suzuki, C-H arylation) | High efficiency, broad substrate scope. | youtube.comresearchgate.netrsc.orgnih.govnih.gov |

| Copper (e.g., CuO, Cu(OAc)2) | Cyclization (Ullmann-type) | Economical, effective for C-S bond formation. | acs.org |

| Nickel (e.g., NiBr2(DME)) | Cross-Coupling | Less expensive alternative to palladium. | dntb.gov.uaresearchgate.net |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for the synthesis of benzothiazoles. While specific organocatalytic methods for this compound are not extensively reported, general methods for 2-substituted benzothiazoles suggest potential avenues.

For instance, the synthesis of benzothiazole/benzoxazole-triazoles has been achieved through an enolate-mediated organocatalytic azide-ketone [3+2] cycloaddition. nih.gov This demonstrates the potential of organocatalysis in constructing complex heterocyclic systems. The condensation of 2-aminothiophenol with aldehydes can also be catalyzed by simple organic molecules or organocatalytic systems, offering a green and metal-free approach.

Sustainable and Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. Key strategies include the use of solvent-free reaction conditions and energy-efficient microwave-assisted methods.

Solvent-Free Reaction Conditions

Solvent-free, or solid-phase, synthesis offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. Several studies have demonstrated the successful synthesis of 2-aryl and 2-heteroarylbenzothiazoles under solvent-free conditions. These methods typically involve the condensation of 2-aminothiophenol with various aldehydes or carboxylic acid derivatives.

For instance, the condensation of 2-aminothiophenol with aromatic or heteroaromatic aldehydes can be achieved by simple grinding or heating of the neat reactants, a technique referred to as a melt reaction. researchgate.net This approach has been shown to produce 2-arylbenzothiazoles in high yields with short reaction times. researchgate.net While a specific example for the synthesis of this compound using a solvent-free method is not explicitly detailed in the reviewed literature, analogous reactions with other aldehydes suggest its feasibility. For example, the reaction of 2-aminothiophenol with 4-bromobenzaldehyde (B125591) under solvent-free melt conditions has been reported to proceed with high efficiency. researchgate.net Another green approach involves the use of a recyclable catalyst, such as MoO3 nanorods, under solvent-free conditions to synthesize 2-aryl benzothiazoles. mdpi.com

Similarly, the reaction between 2-aminothiophenol and benzoyl chlorides can proceed efficiently at room temperature without a solvent, yielding 2-substituted benzothiazoles in excellent yields within minutes. researchgate.net The proposed mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl group of the acid chloride, followed by intramolecular cyclization and dehydration. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of 2-Substituted Benzothiazoles

| Aldehyde/Acyl Chloride | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Melt reaction, 1 hr | 2-Phenylbenzothiazole | 88 | researchgate.net |

| 4-Bromobenzaldehyde | Melt reaction | 2-(4-Bromophenyl)benzothiazole | 97 | researchgate.net |

| Pyridine-2-carboxaldehyde | Melt reaction | 2-(Pyridin-2-yl)benzothiazole | 97 | researchgate.net |

| Benzoic acid | I2, solid-phase, 10 min | 2-Phenylbenzothiazole | Excellent | nih.gov |

| Benzaldehyde | MoO3 nanorods, 80°C | 2-Phenylbenzothiazole | High | mdpi.com |

| Benzoyl Chloride | Room temperature, 3 min | 2-Phenylbenzothiazole | 95 | researchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. ias.ac.inmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds, including 2-substituted benzothiazoles.

The synthesis of 2-(pyridinyl)benzothiazoles has been successfully achieved using microwave irradiation. One-pot procedures involving the cyclocondensation of 2-aminothiophenols with aldehydes, promoted by reagents like phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA), have been reported to give good to excellent yields of the corresponding benzothiazoles under microwave conditions. ias.ac.in For example, the reaction of 2-aminothiophenol with pyridine-2-carboxaldehyde under microwave irradiation at 80°C for 15 minutes furnished 2-(pyridin-2-yl)benzothiazole. ias.ac.in This suggests that a similar approach could be applied to the synthesis of this compound from 2-chloro-3-pyridinecarboxaldehyde.

Microwave assistance has also been employed in the synthesis of more complex benzothiazole-containing systems. For instance, the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives starting from 2-cyanomethyl-1,3-benzothiazole was efficiently carried out under microwave irradiation. mdpi.com Furthermore, the Suzuki-Miyaura coupling reaction to produce 2-aryl and 2-pyridinylbenzothiazoles has been effectively performed under microwave activation, offering a high-yield, one-step protocol from commercially available reactants. nih.gov

Table 2: Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Reactants | Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, p-Anisaldehyde | PIFA, Ethanol, 80°C, 15 min | 2-(4-Methoxyphenyl)benzothiazole | 80 | ias.ac.in |

| 2-Aminothiophenol, Pyridine-2-carboxaldehyde | PIFA, Ethanol, 80°C, 15 min | 2-(Pyridin-2-yl)benzothiazole | Moderate | ias.ac.in |

| 2-Cyanomethyl-1,3-benzothiazole, Aromatic Aldehydes | Triethylamine, Ethanol, 60°C | 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile | High | mdpi.com |

| 2-Bromobenzothiazole, Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2·CH2Cl2, K2CO3, DMF | 2-Arylbenzothiazoles | High | nih.gov |

| 2-Aminothiophenol, Fatty Acids | P4S10, 3-4 min | 2-Alkylbenzothiazoles | High | nih.gov |

Derivatization and Structural Modification Studies of the Compound

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new functional molecules. This can be achieved through regioselective functionalization of the benzothiazole ring or systematic modification of the pyridinyl moiety.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise introduction of substituents at specific positions of the benzothiazole nucleus. C-H activation has emerged as a powerful strategy for this purpose. For instance, iridium-catalyzed C-H borylation has been shown to be highly regioselective for the C5 position of the 2,1,3-benzothiadiazole (B189464) ring, a related heterocyclic system. acs.orgdiva-portal.org This selectivity is attributed to the inhibitory effect of the N3 lone pair, which directs the borylation away from the C4 position. acs.orgdiva-portal.org The resulting borylated intermediates are versatile building blocks for further functionalization.

Ruthenium-catalyzed direct ortho-amidation of 2-aryl benzo[d]thiazoles using acyl azides provides a single-step, oxidant-free method for introducing amide groups at the position ortho to the aryl substituent. ias.ac.in The benzothiazole group acts as an efficient directing group in this transformation. ias.ac.in

Another approach to functionalization is through the generation of aryne intermediates. The generation of a 4,5-benzothiadiazolyne allows for the introduction of various functional groups through trapping reactions, with the regioselectivity of the trapping step being predictable by the Aryne Distortion Model. researchgate.net

Exploration of Analogues and Homologues through Systematic Modification

Systematic modification of the this compound structure can lead to the discovery of analogues and homologues with novel properties. This can involve modifications on both the benzothiazole and the pyridine (B92270) rings.

The synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones showcases another derivatization strategy, where the benzothiazole is connected to other aromatic systems via a methoxy (B1213986) linker. researchgate.net This highlights the potential for creating a diverse library of analogues by varying the substituents on the different aromatic rings.

Furthermore, the synthesis of thiazolidinone-appended benzothiazole-triazole hybrids through a molecular hybridization approach demonstrates the possibility of creating more complex molecular architectures based on the benzothiazole core. rsc.org Such systematic modifications are essential for fine-tuning the chemical and biological properties of the parent compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and electronic environment of the nuclei within a molecule. For 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole, both ¹H and ¹³C NMR are instrumental in confirming its structural integrity and providing insights into the electron density distribution across the aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on both the benzothiazole (B30560) and pyridine (B92270) rings. The protons on the benzothiazole moiety are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the pyridine ring will also resonate in the downfield aromatic region, with their precise chemical shifts influenced by the deshielding effect of the nitrogen atom and the chlorine substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide valuable information on the carbon skeleton. The carbon atoms in the heterocyclic rings are expected to resonate at δ values greater than 110 ppm. The carbon atom attached to the chlorine on the pyridine ring (C-2 of pyridine) and the carbon of the thiazole (B1198619) ring (C-2 of benzothiazole) are expected to show characteristic chemical shifts due to the influence of the adjacent heteroatoms.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzothiazole H-4/H-7 | ~7.9 - 8.2 | - |

| Benzothiazole H-5/H-6 | ~7.4 - 7.6 | - |

| Pyridine H-4 | ~7.4 - 7.5 | - |

| Pyridine H-5 | ~8.1 - 8.3 | - |

| Pyridine H-6 | ~8.5 - 8.7 | - |

| Benzothiazole C-2 | - | ~165 - 168 |

| Benzothiazole C-3a | - | ~153 - 155 |

| Benzothiazole C-4 to C-7 | - | ~121 - 127 |

| Benzothiazole C-7a | - | ~135 - 137 |

| Pyridine C-2 | - | ~150 - 152 |

| Pyridine C-3 | - | ~128 - 130 |

| Pyridine C-4 | - | ~138 - 140 |

| Pyridine C-5 | - | ~123 - 125 |

| Pyridine C-6 | - | ~149 - 151 |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₂H₇ClN₂S, the expected exact mass is approximately 246.0096 g/mol . bldpharm.com

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for benzothiazole derivatives involve the cleavage of the bond between the benzothiazole and the substituent group, as well as the fragmentation of the heterocyclic rings themselves. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| ~246/248 | [M]⁺ (Molecular ion) |

| ~211 | [M - Cl]⁺ |

| ~135 | [C₇H₅NS]⁺ (Benzothiazole cation) |

| ~112 | [C₅H₃ClN]⁺ (Chloropyridinyl cation) |

| ~108 | [C₆H₄S]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Benzothiazole Ring | Essentially planar |

| Chloropyridinyl Ring | Essentially planar |

| Inter-ring Dihedral Angle | Variable, likely non-zero |

| Key Intermolecular Interactions | π-π stacking, C-H···N contacts |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint that is highly specific to the compound and can be used to identify the presence of particular functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the thiazole ring, typically around 1550-1620 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3100 | ~3050 - 3100 |

| C=N Stretch (Thiazole) | ~1550 - 1620 | ~1550 - 1620 |

| Aromatic C=C Stretch | ~1400 - 1600 | ~1400 - 1600 |

| C-N Stretch | ~1300 - 1370 | ~1300 - 1370 |

| C-S Stretch | ~650 - 750 | ~650 - 750 |

| C-Cl Stretch | ~600 - 800 | ~600 - 800 |

UV-Visible Spectroscopy for Electronic Transition Studies and Chromophoric Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, namely the conjugated benzothiazole and chloropyridine ring systems, are expected to give rise to characteristic absorption bands.

Benzothiazole derivatives are known to exhibit strong luminescence in both solution and the solid state. nih.gov The UV-Vis spectrum of the title compound is expected to show intense absorptions in the UV region, likely corresponding to π-π* transitions within the aromatic systems. The position and intensity of the absorption maxima (λmax) will be influenced by the extent of conjugation between the two heterocyclic rings and the nature of the solvent. The emission properties, such as fluorescence, would also be of interest for potential applications in materials science.

| Solvent | Predicted λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol/Methanol | ~280 - 320 | π-π |

| Dichloromethane | ~285 - 325 | π-π |

| Acetonitrile | ~280 - 320 | π-π* |

Theoretical and Computational Investigations of 2 2 Chloro 3 Pyridinyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole, DFT calculations can provide a detailed understanding of its geometric and electronic properties. These calculations typically involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state).

Theoretical studies on analogous compounds, such as 3-chloro-1,2-benzisothiazole, have utilized DFT with basis sets like 6-311++G(d,p) to determine optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov Such analyses for this compound would elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Furthermore, DFT is employed to calculate various quantum chemical parameters that describe the molecule's reactivity. Mulliken population analysis, for instance, can reveal the distribution of atomic charges across the molecule, highlighting electropositive and electronegative centers. nih.gov This information is vital for predicting how the molecule will interact with other reagents. Stability analysis through methods like Natural Bond Orbital (NBO) can also be performed to understand charge delocalization and intramolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical extensions of DFT that provide deeper insights into a molecule's reactivity.

The MEP surface is a visual tool used to predict sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface. In studies of other benzothiazole (B30560) derivatives, MEP surfaces have shown that nitrogen atoms in the benzothiazole ring typically exhibit negative potential (red and yellow regions), making them likely sites for electrophilic attack. nih.gov Conversely, regions with positive potential (blue regions), often around hydrogen atoms, indicate sites susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of both the pyridine (B92270) and benzothiazole rings, as well as the chlorine atom, indicating these as key sites for intermolecular interactions.

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| Comp1 | -5.59 | -1.95 | 3.64 |

| Comp2 (-CH₃ substituted) | -5.58 | -1.88 | 3.70 |

| Comp3 (-NO₂ substituted) | -6.18 | -3.35 | 2.83 |

| Comp4 | -5.52 | -1.92 | 3.60 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with solvent molecules. These simulations are particularly valuable when studying the compound in a biological context, such as its interaction with a protein target. sci-hub.se

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for the system over a set period, often nanoseconds. nih.gov This generates a trajectory of the molecule's movements, revealing its preferred conformations and how it interacts with its surroundings. Analysis of the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over the simulation time is often used to assess its structural stability; a system that reaches a stable RMSD plateau is considered to have reached equilibrium. nih.gov MD simulations on related benzothiazole-protein complexes have been used to confirm the stability of binding poses obtained from molecular docking. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity or a particular property. semanticscholar.org For a compound like this compound, QSAR models could be developed to predict its potential efficacy as an antimicrobial, anticancer, or pesticidal agent based on its structural features. nih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation relating these descriptors to the observed activity. semanticscholar.orgresearchgate.net

Studies on other benzothiazole derivatives have successfully used QSAR to build predictive models for anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.net For example, a 3D-QSAR study might use Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D contour maps that show where steric bulk or certain electrostatic properties on the molecular structure are predicted to increase or decrease activity. semanticscholar.org

In Silico Prediction of Molecular Interactions and Binding Affinity (Mechanistic Focus)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might bind to a specific protein target.

The process involves placing the ligand into the binding site of a receptor (whose 3D structure is known) and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score indicates a stronger predicted binding. Docking studies on benzothiazole derivatives have been used to investigate their potential as inhibitors of various enzymes, including those from pathogens or those involved in cancer pathways like VEGFR-2. nih.govnih.govnih.gov

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. semanticscholar.org This provides a mechanistic hypothesis for the compound's biological activity. For instance, studies on benzothiazole derivatives as potential insecticides showed binding affinities ranging from -7.7 to -8.7 kcal/mol against the enzyme trehalase. nih.gov

| Compound ID (PubChem) | Binding Affinity (kcal/mol) |

|---|---|

| 135570533 | -7.9 |

| Compound 1 | -8.7 |

| Compound 2 | -8.2 |

| Validamycin A (Control) | -6.3 |

Mechanistic Biological and Pharmacological Investigations

Elucidation of Molecular Targets and Interaction Pathways

There is currently a lack of specific data detailing the molecular targets and interaction pathways of 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole.

Enzyme Inhibition Mechanisms

No specific research has been identified that elucidates the inhibitory activity of this compound against specific protein kinases or reductases.

Receptor Binding and Modulation Mechanisms

Information regarding the agonistic or antagonistic effects of this compound on specific receptors is not available in the reviewed literature.

Ion Channel Modulation and Gating Mechanisms

The modulatory effects of this compound on the gating mechanisms of ion channels have not been characterized in published studies.

Cellular Level Mechanistic Studies

Detailed mechanistic studies at the cellular level for this compound are not presently available.

Cell Cycle Modulation Pathways and Molecular Triggers

There is no available data describing the impact of this compound on cell cycle progression or the molecular triggers involved in any such potential modulation.

Apoptosis Induction Mechanisms and Related Protein Expression

The mechanisms by which this compound might induce apoptosis, including its effects on the expression of apoptosis-related proteins, have not been documented.

Autophagy Modulation and Cellular Recycling Pathways

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. While direct studies on the effect of this compound on autophagy are not extensively documented, research on structurally related thiazole (B1198619) derivatives provides insights into potential mechanisms.

One such study on the thiazole derivative 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6) demonstrated an impairment of the autophagic process. This compound was found to block the degradation of autophagic cargo, leading to an accumulation of autophagosomes nih.gov. The mechanism of action for CPTH6 involved the elongation of autophagosomal membranes in a manner dependent on Atg-7, a key autophagy-related protein, but independent of beclin-1, which is involved in the initial stages of autophagosome formation nih.gov. This suggests that certain thiazole-containing compounds may interfere with the later stages of autophagy, such as autophagosome maturation and fusion with lysosomes.

Given the structural similarities within the broader class of thiazole and benzothiazole (B30560) derivatives, it is plausible that this compound could also influence cellular recycling pathways. However, further specific investigations are required to confirm and delineate its precise role in autophagy modulation.

Table 1: Investigated Effects of a Related Thiazole Derivative on Autophagy

| Compound | Observed Effect on Autophagy | Key Mechanistic Finding | Reference |

| 3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone (CPTH6) | Impairment of autophagic cargo degradation | Atg-7 dependent, beclin-1 independent elongation of autophagosomal membranes | nih.gov |

Oxidative Stress Response Mechanisms and Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Many benzothiazole derivatives have been investigated for their potential to mitigate oxidative stress through various antioxidant mechanisms. These compounds may act as free radical scavengers, donating a hydrogen atom or an electron to neutralize ROS, or they may chelate metal ions that catalyze oxidative reactions.

The antioxidant activity of benzothiazole derivatives is often attributed to the electronic properties of the benzothiazole nucleus and the nature of its substituents. The presence of electron-donating groups can enhance the radical scavenging capacity of these molecules. While specific studies on the antioxidant effects of this compound are limited, the broader class of 2-aryl benzothiazoles has demonstrated significant radical scavenging potential in various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods ijprajournal.comresearchgate.net.

The proposed mechanism for the antioxidant action of benzothiazoles involves the stabilization of the resulting radical through resonance within the aromatic system. The pyridinyl and chloro substituents on the this compound molecule would modulate its electronic properties and, consequently, its antioxidant potential.

Table 2: Antioxidant Activity of Representative Benzothiazole Derivatives

| Compound Type | Assay | Antioxidant Potential | Reference |

| 2-Aryl Benzothiazoles | DPPH, ABTS | Significant radical scavenging activity | ijprajournal.comresearchgate.net |

| Benzothiazole-hydrazone derivatives | Hydroxy radical scavenging | Better activity than hydrogen radical scavenging | ijprajournal.com |

| Benzothiazole derivatives with hydroxyl substituents | DPPH, ABTS | Enhanced antioxidant action | ijprajournal.com |

Mechanistic Insights into Antimicrobial Action

The antimicrobial properties of benzothiazole derivatives are well-documented, with several proposed mechanisms of action. Two of the most prominent mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of DNA gyrase.

Bacterial Cell Wall Synthesis Disruption: The bacterial cell wall is a vital structure that provides shape and protection to the bacterial cell. Its synthesis is a complex process involving numerous enzymatic steps, making it an excellent target for antimicrobial agents. Some benzothiazole-containing compounds have been shown to interfere with cell wall biosynthesis by binding to Lipid II, an essential precursor molecule in the peptidoglycan synthesis pathway nih.gov. This binding prevents the proper incorporation of new peptidoglycan units into the growing cell wall, ultimately leading to cell lysis and death nih.gov. The benzothiazole indolene scaffold, in particular, has been identified as a promising structure for targeting Lipid II nih.gov.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that is crucial for relieving torsional stress during these cellular processes. Benzothiazole derivatives have emerged as potent inhibitors of bacterial DNA gyrase, specifically targeting the GyrB subunit, which is responsible for the ATPase activity of the enzyme nih.govnih.gov. By binding to the ATP-binding site of GyrB, these compounds prevent the energy-dependent supercoiling of DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death nih.gov. The benzothiazole scaffold has been a key component in the design of novel DNA gyrase inhibitors with activity against a broad spectrum of bacteria nih.govnih.govnih.gov.

Anti-inflammatory Mechanistic Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory activity, and their mechanisms of action are believed to involve the modulation of key inflammatory pathways, such as cyclooxygenase (COX) inhibition and cytokine signaling.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Several studies have indicated that benzothiazole derivatives can act as inhibitors of COX enzymes, with some showing selectivity for COX-2 nih.gov. The inhibition of COX-2 is a desirable therapeutic strategy as it is the inducible isoform of the enzyme that is upregulated during inflammation, while COX-1 is constitutively expressed and involved in physiological functions. The ability of benzothiazole compounds to inhibit COX-2 suggests a potential mechanism for their observed anti-inflammatory effects nih.govbeilstein-journals.org.

Cytokine Signaling Modulation: Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. The modulation of cytokine production is a key aspect of controlling the inflammatory response. Some benzothiazole derivatives have been shown to possess immunomodulatory properties, including the suppression of pro-inflammatory cytokines and the modulation of T-cell responses nih.gov. For instance, certain benzothiazole analogs have demonstrated the ability to inhibit the production of Th-2 cytokines, such as interleukin-4 (IL-4), and to suppress T-cell proliferation nih.gov. This suggests that the anti-inflammatory effects of some benzothiazole compounds may be mediated, at least in part, through their ability to modulate cytokine signaling pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Structural Modifications with Mechanistic Biological Activities

The biological activity of the 2-(2-chloro-3-pyridinyl)-1,3-benzothiazole scaffold is intrinsically linked to its structural components: the benzothiazole (B30560) ring, the pyridine (B92270) ring, and the chlorine substituent. Modifications to any of these parts can significantly alter the compound's mechanistic pathway and biological effects, which span antimicrobial, anticancer, and anti-inflammatory activities. pcbiochemres.comnih.gov

Modifications of the Benzothiazole Ring: Substituents on the benzothiazole nucleus, particularly at the 5- and 6-positions, play a critical role in modulating biological activity. Studies on a series of 5-substituted-2-(pyridyl)benzothiazole compounds have demonstrated that introducing different functional groups at this position can significantly impact antitumor activity against various cancer cell lines, including Bcap-37, HCT-15, and HepG2. nih.gov For instance, certain substitutions can enhance cytotoxicity towards cancer cells while maintaining low toxicity against normal cell lines. nih.gov QSAR analyses have further elucidated that the effects of substituents at the 6-position are dependent on topological and spatial distributions of atomic mass, polarizability, and van der Waals volumes. mdpi.comnih.gov

Modifications of the Pyridine Ring: The pyridine ring is a key feature for many biological interactions. Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to target proteins. The position of the nitrogen atom within the ring (e.g., 2-pyridinyl, 3-pyridinyl, or 4-pyridinyl) alters the geometry and electronic profile of the molecule, thereby affecting binding affinity and specificity. For example, in a study of 2-(pyridinyl)benzothiazoles as antimicrobial agents and aryl hydrocarbon receptor (AhR) modulators, the specific isomer of the pyridine ring was found to be a determinant of activity. nih.gov

The following table summarizes the general effects of structural modifications on the biological activities of related 2-substituted benzothiazole compounds.

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Potential Mechanism |

| Benzothiazole Ring (Position 5/6) | Electron-donating groups (e.g., -OCH3) | Variable effects on antitumor activity nih.gov | Alters electron density of the core, affecting binding interactions. |

| Electron-withdrawing groups (e.g., -F, -Cl) | Can enhance antitumor and antiproliferative activity nih.govnih.gov | Modifies electronic properties and can form specific halogen bonds. | |

| Bulky/Amidine groups | Can increase antiproliferative activity nih.gov | Influences steric fit into the target's active site. | |

| Pyridine Ring | Isomeric position of Nitrogen (2-, 3-, 4-pyridyl) | Affects antimicrobial and AhR agonist activity nih.gov | Changes the vector of hydrogen bonding and overall molecular shape. |

| Pyridine Ring (Position 2) | Chloro group (as in parent compound) | Contributes to the electronic profile and lipophilicity. | Influences binding affinity through electronic and hydrophobic interactions. |

| Other halogens or functional groups | Expected to modulate potency and selectivity. | Fine-tunes the electronic, steric, and hydrophobic properties of the molecule. |

Identification of Key Pharmacophoric Elements and Ligand Efficiencies

A pharmacophore model for this class of compounds outlines the essential structural features required for biological activity. For 2-(pyridinyl)benzothiazole derivatives, the key pharmacophoric elements generally include a hydrogen bond acceptor, hydrophobic regions, and an aromatic system capable of π-π stacking.

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor, essential for anchoring the ligand into the active site of target enzymes or receptors. nih.govscielo.br

Aromatic/Hydrophobic Core: The fused benzothiazole ring system provides a rigid, planar, and hydrophobic scaffold. This core is crucial for establishing van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. scielo.br SAR studies on related VEGFR-2 inhibitors have identified this type of flat heteroaromatic system as a key "hinge binder". nih.gov

Substituent-Defined Interaction Points: The 2-chloro-3-pyridinyl moiety itself acts as a key interaction domain. The chlorine atom can participate in halogen bonding or other hydrophobic interactions, while the substitution pattern on the pyridine ring dictates the orientation of the molecule within the binding site.

In silico studies on the interaction of 2-(pyridin-4yl)benzothiazole with urease revealed that the benzothiazole moiety engages in hydrophobic contacts, while the pyridine ring is involved in carbon-hydrogen bonding and π-π stacking with key amino acid residues. scielo.br This highlights the distinct roles of each part of the scaffold in molecular recognition. The benzothiazole scaffold itself has been identified as a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide array of enzymes and receptors. nih.govnih.gov

Elucidation of Structural Determinants for Molecular Recognition and Specificity

Molecular recognition and binding specificity are governed by the precise three-dimensional arrangement of functional groups that complement the topology of the biological target's active site. For the this compound scaffold, specificity is determined by a combination of electronic, steric, and hydrophobic factors.

Molecular docking simulations of related benzothiazole derivatives have provided insights into these determinants. For instance, the binding of 2-aryl and 2-pyridinylbenzothiazoles to the aryl hydrocarbon receptor (AhR) was explored, revealing that specific substitutions lead to potent agonistic activity. nih.gov Similarly, studies on 2-(pyridin-4-yl)benzothiazole as a urease inhibitor showed that hydrophobic contacts with residues like His593 and π-π stacking interactions between the pyridine ring and residues like His519 are critical for binding. scielo.br

The specificity of these interactions is highly dependent on the substitution pattern:

Positional Isomerism: The attachment point of the pyridine ring to the benzothiazole (position 2) and the position of the nitrogen within the pyridine ring (position 3) are critical. Changing the pyridine from a 3-pyridinyl to a 2- or 4-pyridinyl isomer would alter the angle between the two ring systems, drastically affecting how the molecule fits into a constrained binding site. nih.gov

Benzothiazole Substitution: Adding substituents to the benzene (B151609) ring portion of the benzothiazole can enhance specificity. For example, a substituent at the 6-position could interact with a specific sub-pocket in the target protein, anchoring the ligand and increasing affinity and selectivity. mdpi.comnih.gov

Pyridine Substitution: The chloro group at the 2-position of the pyridine ring is a key determinant. Its removal or replacement would not only change the electronic landscape but also the steric hindrance, potentially allowing the molecule to access different binding modes or different targets altogether.

The interplay of these structural features dictates the compound's ability to selectively recognize and bind to a specific biological target over others, which is a fundamental principle in the design of safer and more effective therapeutic agents.

Advanced QSAR Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For benzothiazole derivatives, several QSAR models have been developed to predict their anticancer and antimicrobial activities and to guide the design of new, more potent analogues. documentsdelivered.comresearchgate.net

These models typically use a range of molecular descriptors, including:

Electronic Descriptors: Net atomic charges, dipole moments, and energies of frontier orbitals (HOMO/LUMO). These are used to model electrostatic and covalent interactions with the target. documentsdelivered.comresearchgate.net

Steric Descriptors: Molar refractivity (MR), molecular volume, and surface area. These parameters describe the size and shape of the molecule, which are critical for its fit within a receptor's binding site. documentsdelivered.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is commonly used to quantify the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. documentsdelivered.com

Topological and 3D Descriptors: Descriptors like Burden eigenvalues (BEL) and van der Waals volumes (BEHv6) can capture information about the spatial distribution of atomic properties, which has been shown to be important for the antiproliferative activity of benzothiazoles. mdpi.comnih.gov

A QSAR study on benzothiazole derivatives with anticancer activity found that the steric parameter of the substituent, the net charge of the first atom of the substituent, and the square of the hydrophobicity of the whole molecule were the main factors contributing to cytotoxicity. documentsdelivered.com Another QSAR analysis of substituted benzazoles against T-cell lymphoma cells highlighted the importance of descriptors related to the topological and spatial distribution of atomic mass and polarizability. nih.gov

These models provide a quantitative framework for understanding the SAR of the this compound scaffold. By inputting the calculated descriptors for novel, hypothetical derivatives into a validated QSAR equation, their biological activity can be predicted prior to synthesis. This in silico screening approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties.

The table below lists some of the descriptors used in QSAR models for benzothiazole derivatives and their significance.

| Descriptor Type | Example Descriptor | Significance in SAR/SPR |

| Electronic | Net Charge (Q) | Represents the molecule's ability to participate in electrostatic interactions. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding and dispersion forces. |

| Hydrophobic | Log P | Measures lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Topological | Burden Eigenvalues (BEL, BEH) | Encodes information about molecular topology and atomic properties, correlating with binding affinity. |

Advanced Research Applications and Methodological Contributions

Utilization as a Chemical Probe for Biological Pathway Elucidation

A comprehensive search of scientific databases and literature yields no specific studies where 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole has been utilized as a chemical probe for the elucidation of biological pathways. While the broader class of benzothiazole (B30560) derivatives has been explored for various biological activities, the specific application of this compound as a tool to investigate and understand cellular signaling or metabolic pathways has not been documented.

Development of Fluorescent Derivatives for Advanced Bioimaging Applications

There is no available research on the development of fluorescent derivatives of this compound for advanced bioimaging applications. The field of bioimaging often leverages the fluorescent properties of heterocyclic compounds, and benzothiazole derivatives have been noted for their potential in this area. nih.govnih.gov However, no studies have been published that specifically modify the this compound structure to create fluorescent probes for cellular or tissue imaging.

Role as a Scaffold in Rational Ligand Design and Optimization Strategies

There is no documented evidence of this compound being used as a central scaffold in rational ligand design and optimization strategies. The benzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov However, the specific compound this compound has not been identified as a foundational structure for the systematic design and development of new ligands targeting specific biological entities such as enzymes or receptors.

An article focusing on the chemical compound this compound.

Future Directions and Emerging Research Avenues

The landscape of heterocyclic chemistry is continually evolving, with compounds like 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole standing at the forefront of new scientific exploration. This molecule, which combines the structural features of a chlorinated pyridine (B92270) ring and a benzothiazole (B30560) nucleus, presents a scaffold of significant interest for future research. The following sections outline promising avenues for investigation that could unlock its full potential in various scientific domains.

Q & A

Q. What are the recommended synthetic routes for 2-(2-chloro-3-pyridinyl)-1,3-benzothiazole, and how can reaction efficiency be optimized?

The synthesis typically involves coupling reactions between substituted pyridines and benzothiazole precursors. For example, chlorinated pyridine derivatives can react with 2-mercaptobenzothiazole under catalytic conditions. Key parameters include:

- Catalyst selection : Copper(I)-mediated coupling reactions (e.g., using CuI with ligands like 1,10-phenanthroline) improve yield .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates .

Validate purity via HPLC or GC-MS, and confirm structure using -NMR and -NMR .

Q. How should researchers handle stability and storage challenges for this compound?

- Stability : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N or Ar) at –20°C to prevent decomposition .

- Reactivity : The chloro-pyridinyl group may hydrolyze under basic conditions; avoid aqueous environments with pH > 9 .

- Safety : Use fume hoods for handling, and refer to SDS guidelines for PPE (e.g., nitrile gloves, lab coats) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Molecular docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., kinases or enzymes). Focus on the chloro-pyridinyl moiety’s electron-withdrawing effects on binding affinity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to design analogs .

- Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

- Case study : If NMR suggests planar geometry but X-ray reveals torsional strain, perform DFT calculations to assess energy barriers for rotation .

- Crystallization : Recrystallize in multiple solvents (e.g., ethanol vs. DCM) to identify polymorphs or conformational isomers .

- Dynamic NMR : Variable-temperature -NMR can detect slow conformational exchange in solution .

Q. What methodologies are suitable for evaluating the compound’s potential as an antimicrobial agent?

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic studies : Probe membrane disruption via fluorescence assays (e.g., propidium iodide uptake) or reactive oxygen species (ROS) generation .

- Resistance profiling : Compare activity against wild-type vs. efflux-pump-deficient strains to assess susceptibility to resistance mechanisms .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Catalyst tuning : Replace Pd(PPh) with Pd(OAc)/SPhos for sterically hindered substrates .

- Base selection : Use CsCO instead of KCO to improve solubility in THF/water mixtures .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min while maintaining yields >75% .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- LC-HRMS : Identify impurities with mass accuracy <5 ppm and quantify via external calibration .

- X-ray photoelectron spectroscopy (XPS) : Detect halogen (Cl) degradation products on storage .

- TGA/DSC : Monitor thermal degradation profiles to assess batch consistency .

Data Interpretation and Reporting

Q. How should researchers reconcile discrepancies between in silico predictions and experimental bioactivity results?

- False negatives : Re-evaluate docking parameters (e.g., solvation effects or protonation states) .

- Off-target effects : Perform kinome-wide profiling or chemoproteomics to identify unintended interactions .

- Meta-analysis : Compare results with structurally related benzothiazoles (e.g., 2-aminobenzothiazoles) to identify trends .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Four-parameter logistic model : Fit sigmoidal curves to calculate EC and Hill coefficients .

- ANOVA with post hoc tests : Compare means across multiple concentrations (e.g., Tukey’s HSD) .

- Bootstrap resampling : Estimate confidence intervals for small datasets (<6 replicates) .

Ethical and Safety Considerations

Q. What protocols ensure compliance with ecological safety regulations during disposal?

- Waste categorization : Classify as halogenated organic waste (UN 3077) and incinerate at >1,000°C .

- Biodegradation screening : Use OECD 301D assays to assess persistence in aquatic systems .

- Documentation : Maintain records of disposal volumes and methods for regulatory audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.